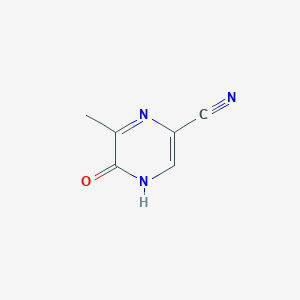
2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparación Con Compuestos Similares
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:
2-Benzoxazolone: Lacks the hydroxyphenylethyl group, resulting in different chemical and biological properties.
6-Methylbenzoxazol-2(3H)-one: Contains a methyl group instead of the hydroxyphenylethyl group, leading to variations in reactivity and biological activity.
6-(2-Hydroxyethyl)benzoxazol-2(3H)-one: Similar structure but with a hydroxyethyl group, which affects its solubility and interaction with biological targets.
The uniqueness of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
54903-20-7 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
6-(1-hydroxy-2-phenylethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9,13,17H,8H2,(H,16,18) |
Clave InChI |
SSBIJZOALSHAIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC3=C(C=C2)NC(=O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


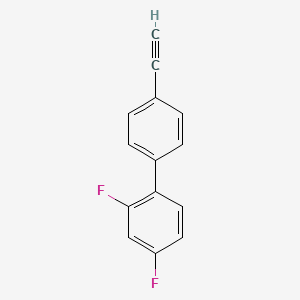
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
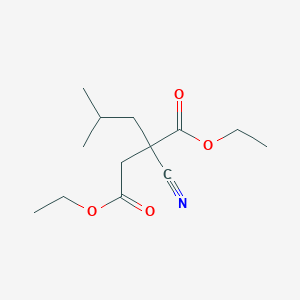
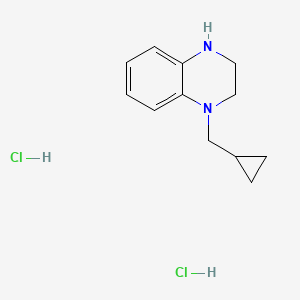


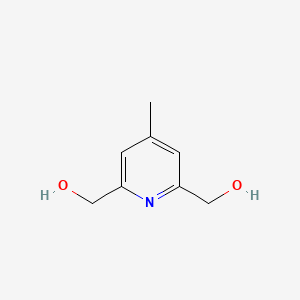
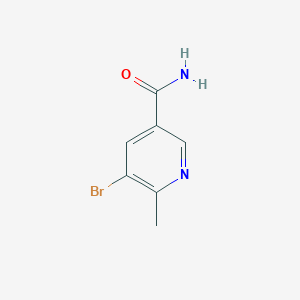
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
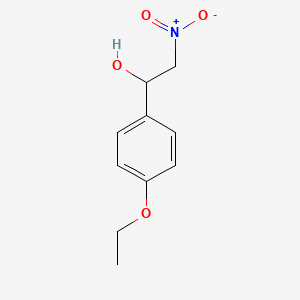

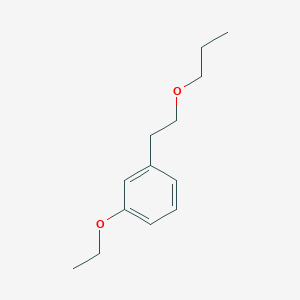
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
